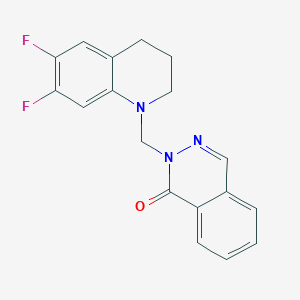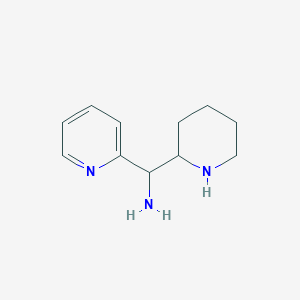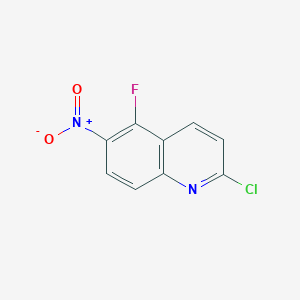
(8-Cyanoquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Cyanoquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a cyano group at the 8th position and a boronic acid group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyanoquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline reacts with a boronic acid derivative under mild conditions. The reaction generally proceeds in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (8-Cyanoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Biaryl compounds or other substituted quinolines.
Aplicaciones Científicas De Investigación
(8-Cyanoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (8-Cyanoquinolin-6-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various chemical reactions .
Comparación Con Compuestos Similares
- (8-Fluoroquinolin-6-yl)boronic acid
- (8-Trifluoromethylquinolin-6-yl)boronic acid
- (8-Aminoquinolin-6-yl)boronic acid
Comparison:
- (8-Fluoroquinolin-6-yl)boronic acid: Similar in structure but with a fluorine atom instead of a cyano group. This substitution can affect the compound’s reactivity and electronic properties.
- (8-Trifluoromethylquinolin-6-yl)boronic acid: Contains a trifluoromethyl group, which is more electron-withdrawing than the cyano group, potentially leading to different reactivity patterns.
- (8-Aminoquinolin-6-yl)boronic acid: Features an amino group, which can act as an electron-donating group, altering the compound’s reactivity and potential applications.
(8-Cyanoquinolin-6-yl)boronic acid stands out due to its unique combination of a cyano group and a boronic acid group, offering distinct reactivity and versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C10H7BN2O2 |
|---|---|
Peso molecular |
197.99 g/mol |
Nombre IUPAC |
(8-cyanoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H7BN2O2/c12-6-8-5-9(11(14)15)4-7-2-1-3-13-10(7)8/h1-5,14-15H |
Clave InChI |
GMAREFUZPIOMSY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C(=C1)C#N)N=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


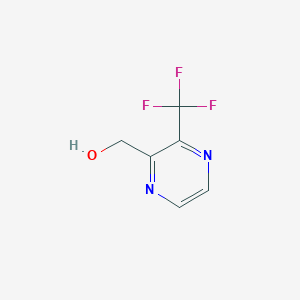

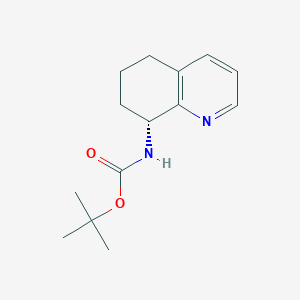
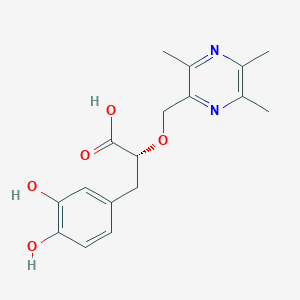

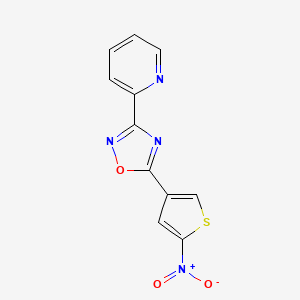
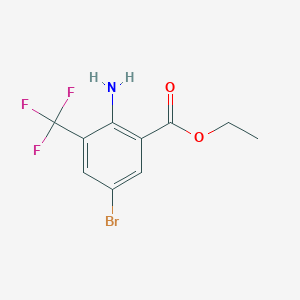
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
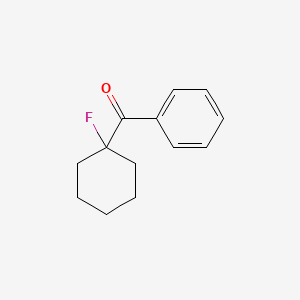
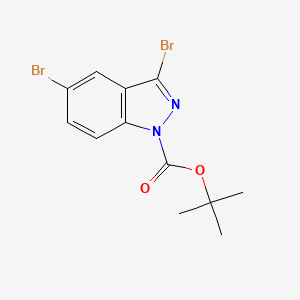
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
